

S2-16 (STK16-IN-1) vs. Torin1: A Comparative Selectivity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: S2-16

Cat. No.: B15597641

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the kinase selectivity of **S2-16** (STK16-IN-1) in comparison to the well-established mTOR inhibitor, Torin1. This document provides a detailed analysis of the selectivity profiles of **S2-16** (a potent STK16 inhibitor also known as STK16-IN-1) and Torin1, a widely used ATP-competitive mTOR inhibitor. The information is presented to aid in the selection of appropriate chemical probes for research and to highlight the distinct pharmacological profiles of these compounds.

Executive Summary

S2-16, identified as STK16-IN-1, is a highly selective inhibitor of Serine/Threonine Kinase 16 (STK16) with a reported IC₅₀ of 295 nM.^[1] Its selectivity has been demonstrated to be excellent across the kinome. In contrast, Torin1 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism, with IC₅₀ values in the low nanomolar range for both mTORC1 and mTORC2 complexes.^{[2][3]} While both are kinase inhibitors, their primary targets and overall selectivity profiles differ significantly, making them valuable but distinct tools for studying cellular signaling pathways. This guide presents a side-by-side comparison of their kinase inhibition profiles based on available KinomeScan data, details the experimental methodologies for assessing selectivity, and provides a visual representation of their respective signaling pathways.

Selectivity Profile Comparison

The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. The KinomeScan™ platform is a widely used competition

binding assay to profile the interaction of a small molecule with a large panel of kinases. The results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the inhibitor to the kinase.

The following tables summarize the available KinomeScan™ data for STK16-IN-1 and Torin1. For this comparison, data has been compiled from publicly available datasets. It is important to note that direct, head-to-head comparisons in the same experiment provide the most accurate assessment of relative selectivity.

Table 1: Kinase Selectivity Profile of **S2-16** (STK16-IN-1)

Target Kinase	Percent of Control (%) @ 10 μ M
STK16	0.0
AAK1	94
ABL1	98
...	...

Note: A comprehensive public dataset for the full kinome scan of STK16-IN-1 is not readily available. The S-score(10 μ M) of 0.00 indicates very high selectivity, with minimal off-target binding at a 10 μ M concentration.

Table 2: Kinase Selectivity Profile of Torin1

Target Kinase	Percent of Control (%) @ 10 μ M
mTOR	<1.0
PIK3CA	2.8
PIK3CB	3.5
PIK3CD	1.3
PIK3CG	1.0
ATM	10
ATR	17
DNA-PK (PRKDC)	1.3
...	...

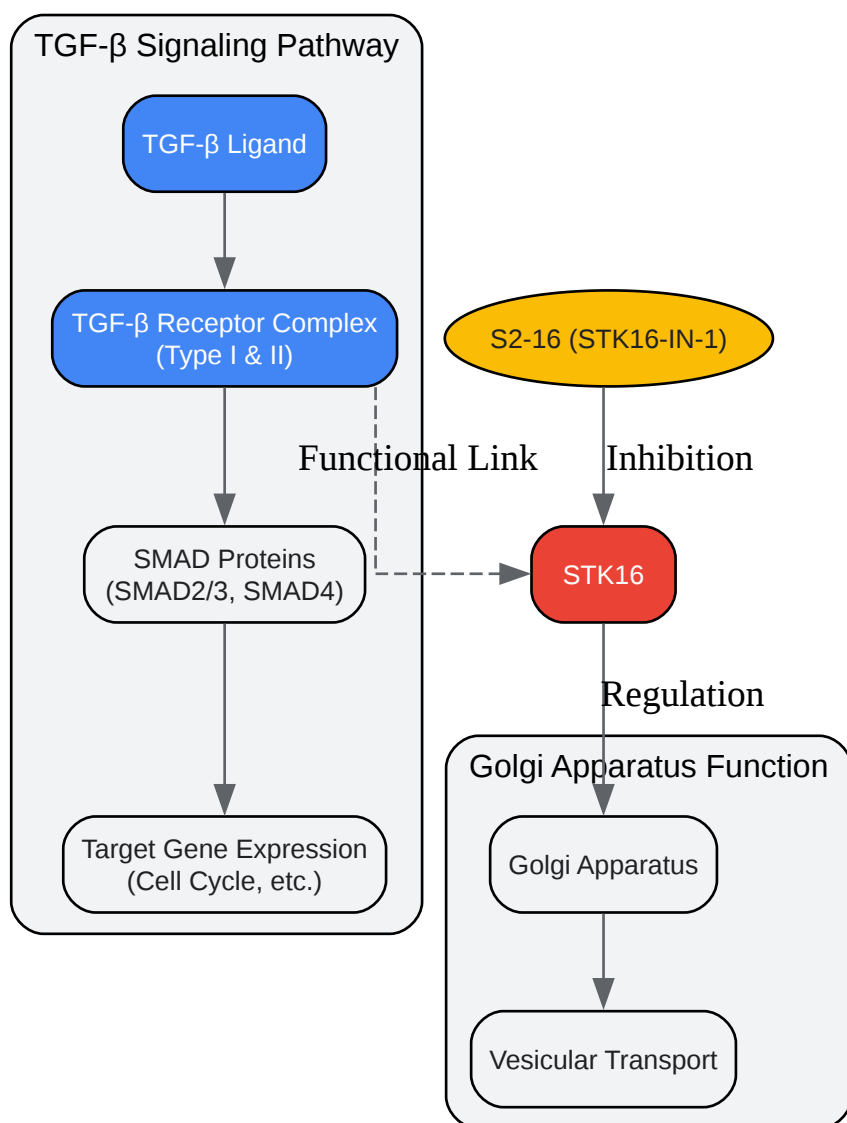
Data for Torin1 is sourced from the LINCS Data Portal, dataset LDS-1050.[4]

Interpretation of Selectivity Data:

- **S2-16** (STK16-IN-1): The available data strongly suggests that **S2-16** is an exceptionally selective inhibitor for STK16. An S-score of 0.0 at a high concentration of 10 μ M indicates that it has very few, if any, significant off-targets within the tested kinome panel.[5] This high degree of selectivity makes it an ideal tool for specifically probing the cellular functions of STK16.
- **Torin1**: Torin1 is highly potent against its primary target, mTOR. However, the KinomeScan data reveals that at 10 μ M, it also interacts with other members of the PI3K-related kinase (PIKK) family, including ATM, ATR, and DNA-PK, as well as several isoforms of phosphoinositide 3-kinase (PI3K).[4] This broader activity profile is important to consider when interpreting experimental results using Torin1, especially at higher concentrations.

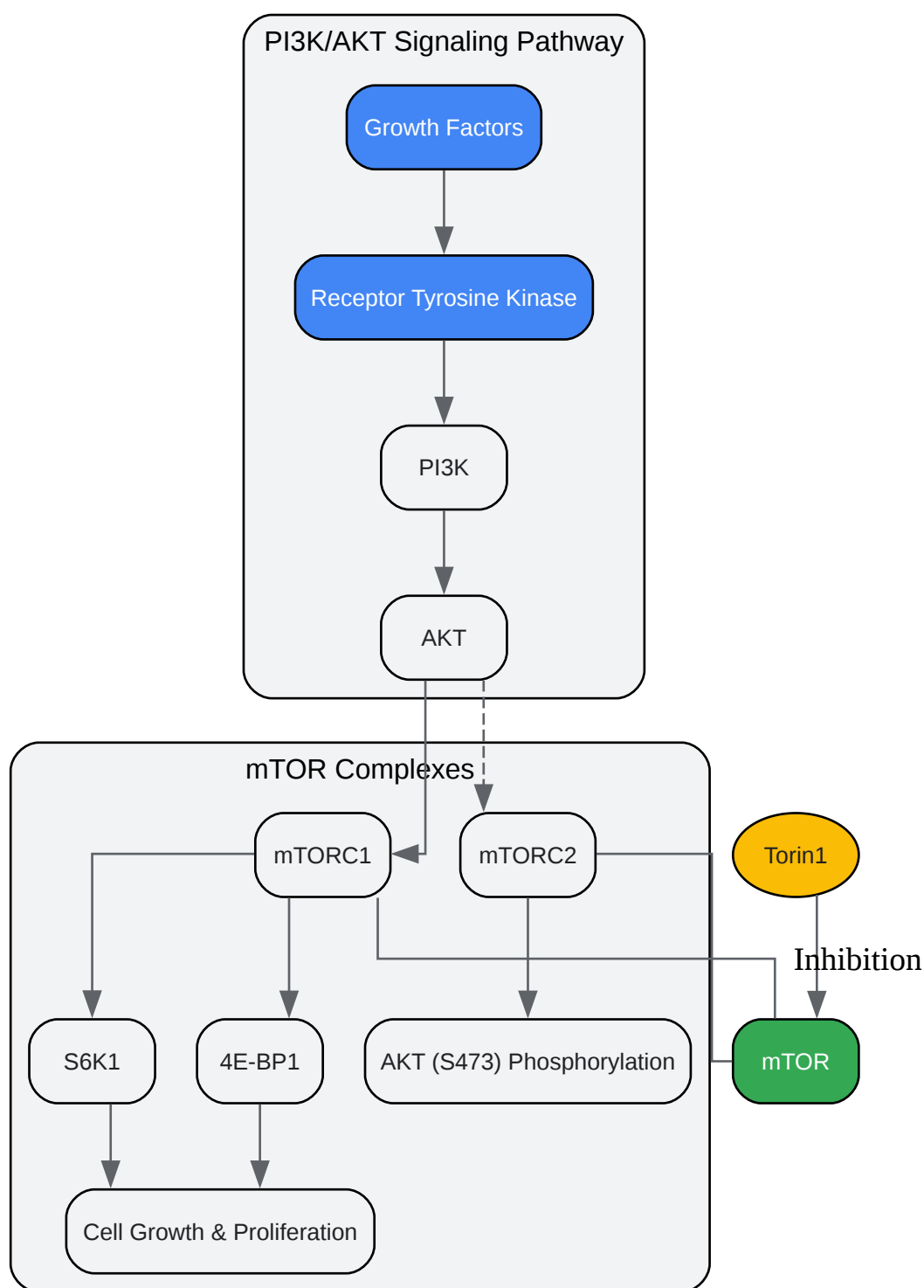
Signaling Pathways

To understand the functional context of these inhibitors, it is essential to visualize their positions within their respective signaling pathways.



[Click to download full resolution via product page](#)

Caption: STK16 Signaling Context.



[Click to download full resolution via product page](#)

Caption: mTOR Signaling Pathway.

Experimental Methodologies

KinomeScan™ Competition Binding Assay (DiscoverX)

This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases.

Principle: The assay is based on a competition format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.

Detailed Protocol:

- **Kinase Preparation:** A large panel of human kinases are expressed as fusions with a unique DNA tag.
- **Ligand Immobilization:** A broad-spectrum kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
- **Competition Assay:** The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 10 μ M). A DMSO control is run in parallel.
- **Washing:** Unbound kinase is washed away.
- **Elution:** The bound kinase is eluted from the beads.
- **Quantification:** The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag.
- **Data Analysis:** The amount of kinase detected in the presence of the test compound is compared to the DMSO control to calculate the "percent of control."

Western Blot for Downstream Target Phosphorylation

This method is used to assess the functional activity of the inhibitors in a cellular context by measuring the phosphorylation state of a known downstream substrate.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein.

Detailed Protocol:

- **Cell Culture and Treatment:** Cells are cultured to an appropriate confluency and then treated with varying concentrations of the inhibitor (e.g., **S2-16** or Torin1) or a vehicle control (e.g., DMSO) for a specified time.
- **Cell Lysis:** Cells are washed with ice-cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- **Protein Quantification:** The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay) to ensure equal loading.
- **SDS-PAGE:** Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by electrophoresis.
- **Protein Transfer:** The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
- **Blocking:** The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane is incubated with a primary antibody specific for the phosphorylated target of interest (e.g., phospho-S6K for mTOR activity or a potential STK16 substrate).
- **Secondary Antibody Incubation:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- **Detection:** The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system.

- Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to a loading control (e.g., β -actin or total protein).

Conclusion

S2-16 (STK16-IN-1) and Torin1 are both valuable kinase inhibitors, but they possess distinct selectivity profiles that dictate their appropriate experimental use. **S2-16** is a highly selective tool for the specific interrogation of STK16 biology, with minimal confounding off-target effects. Torin1 is a potent mTOR inhibitor that can also engage other PIKK family members and PI3Ks, a characteristic that should be considered in the design and interpretation of experiments, particularly when used at concentrations above 1 μ M. Researchers should carefully consider these selectivity profiles when selecting an inhibitor to ensure the conclusions drawn are specific to the intended target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. KCGSv2.0 Data — SGC-UNC [sgc-unc.org]
- To cite this document: BenchChem. [S2-16 (STK16-IN-1) vs. Torin1: A Comparative Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15597641#s2-16-selectivity-profile-compared-to-another-compound>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com